N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C22H19N3O5S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O5S/c1-11-7-12(2)19-14(26)10-18(30-17(19)8-11)21(27)24-22-23-20(25-31-22)13-5-6-15(28-3)16(9-13)29-4/h5-10H,1-4H3,(H,23,24,25,27) |
InChI Key |
VZJYSJRBTBFXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NC(=NS3)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Core Synthesis
The 1,2,4-thiadiazole ring is synthesized via cyclodehydration of substituted carboxylic acids with thiosemicarbazide. For the 3-(3,4-dimethoxyphenyl) derivative:
Mechanistic Insight : POCl₃ acts as a dehydrating agent, facilitating the formation of the thiadiazole ring through nucleophilic attack and cyclization.
Chromene Core Preparation
The 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid is synthesized through multi-component reactions:
Method A : Knoevenagel Condensation Followed by Michael Addition
-
Knoevenagel Condensation :
-
Michael Addition :
Method B : Direct Acylation of Chromone
Coupling Reaction
The final amide bond is formed via carbodiimide-mediated coupling:
Example : In one protocol, 0.06 g of chromone-3-carboxylic acid reacted with a thiadiazole derivative to yield 40% of the product. Another example achieved 75% yield using 1 g of chromene-2-carbonyl chloride.
Key Reaction Conditions and Optimization
Solvent and Catalyst Selection
Yield Optimization Strategies
-
Protecting Groups : Use of Boc or Fmoc groups to prevent undesired side reactions during multi-step synthesis.
-
Microwave Assistance : Accelerates cyclization steps (e.g., thiadiazole formation) with reduced reaction times.
Mechanistic Insights
Chromene Formation
The chromene core is synthesized via Knoevenagel condensation (aryl aldehyde + malononitrile) followed by Michael addition (dimedone attack on the α,β-unsaturated nitrile). Subsequent cyclization via nucleophilic attack of the oxygen atom on the cyano carbon yields the fused chromene structure.
Thiadiazole Formation
The 1,2,4-thiadiazole ring forms through cyclodehydration of thiosemicarbazide and carboxylic acid derivatives. POCl₃ removes water, driving the reaction toward the cyclic product.
Challenges and Limitations
-
Byproduct Formation : Competing hydrolysis of acyl chlorides in aqueous conditions.
-
Steric Hindrance : Bulky substituents (e.g., 5,7-dimethyl groups) may impede coupling efficiency.
-
Purity Control : Use of silica gel chromatography or recrystallization to remove unreacted starting materials.
Data Tables
Table 1: Molecular Properties
Chemical Reactions Analysis
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study published in ResearchGate reported that the compound was identified as a novel anticancer agent through screening on multicellular spheroids, showcasing its ability to inhibit tumor growth effectively .
Case Study: Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. It was found to activate caspase pathways, leading to programmed cell death. This apoptotic effect was particularly pronounced in breast and colon cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it demonstrates moderate to significant antibacterial and antifungal activities. Compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Candida albicans | Moderate |
| Pseudomonas aeruginosa | Low |
Enzyme Inhibition
Another notable application of this compound is its role as an enzyme inhibitor. Studies have shown that it can inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to selectively inhibit butyrylcholinesterase over acetylcholinesterase suggests potential therapeutic benefits in managing cognitive decline .
Case Study: Cholinesterase Inhibition
In a comparative study, the compound exhibited an IC50 value of 46.42 µM against butyrylcholinesterase, indicating potent inhibitory activity comparable to standard drugs used in Alzheimer's therapy .
Anti-inflammatory Effects
Preliminary research also suggests that N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide may possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation.
Table 2: Inflammatory Response Modulation
| Inflammatory Marker | Effect |
|---|---|
| TNF-alpha | Decreased |
| IL-6 | Decreased |
| COX-2 | Inhibition |
Potential in Drug Development
The structural characteristics of this compound make it a promising candidate for further drug development. Its unique thiadiazole and chromene moieties are associated with various biological activities, making it a versatile scaffold for medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with similar compounds to highlight its uniqueness:
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 399.46 g/mol. The structure features a thiadiazole moiety linked to a chromene derivative, which is often associated with various biological activities.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S |
| Molecular Weight | 399.46 g/mol |
| CAS Number | 1049120-10-6 |
Anticancer Activity
Research has demonstrated that compounds containing the thiadiazole and chromene scaffolds exhibit notable cytotoxic properties against various cancer cell lines. The following summarizes key findings related to the anticancer activity of this compound:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound has shown significant suppressive activity against several human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells .
- In vitro studies utilizing the MTT assay indicated that derivatives of thiadiazoles have IC50 values ranging from 4.27 µg/mL to lower than 100 nM against various cancers .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of thiadiazole derivatives and their biological activity has been extensively studied. Key observations include:
- Substituent Effects : The nature of substituents on the thiadiazole ring significantly influences the cytotoxic potency. For instance, compounds with specific electron-donating or withdrawing groups on the phenyl ring have shown enhanced activity against targeted cancer types .
Case Studies
- In Vivo Studies :
- Combination Therapy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
